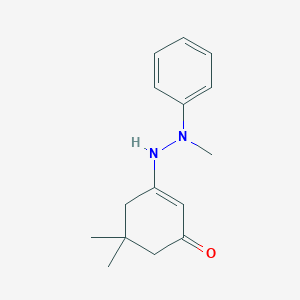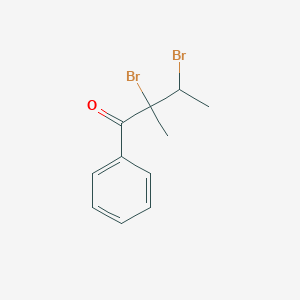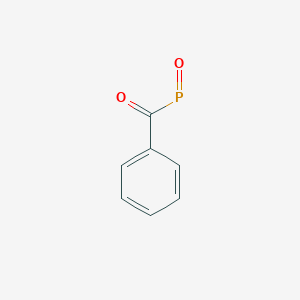
Benzoylphosphanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoylphosphanone is an organophosphorus compound with the chemical formula C7H5O2PThis compound features a benzoyl group attached to a phosphine oxide moiety, making it a unique molecule with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylphosphanone can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with a phosphine reagent under controlled conditions. Another method includes the oxidation of benzoylphosphine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzoylphosphanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted benzoyl derivatives .
Scientific Research Applications
Benzoylphosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of benzoylphosphanone involves its interaction with molecular targets through its phosphine oxide and benzoyl functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical entities. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Benzoylphosphine: Similar in structure but lacks the oxide group.
Phosphine oxide derivatives: Compounds like diphenylphosphine oxide share the phosphine oxide moiety but have different substituents.
Uniqueness: Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound in both research and industry .
Properties
CAS No. |
115739-96-3 |
|---|---|
Molecular Formula |
C7H5O2P |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
phenyl(phosphoroso)methanone |
InChI |
InChI=1S/C7H5O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5H |
InChI Key |
MXMXVHAQJOTPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)P=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



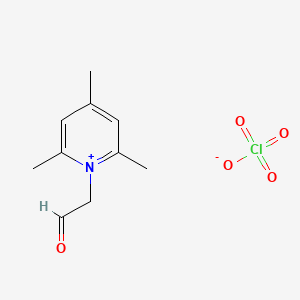
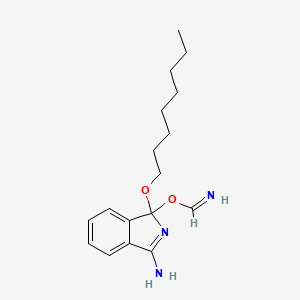


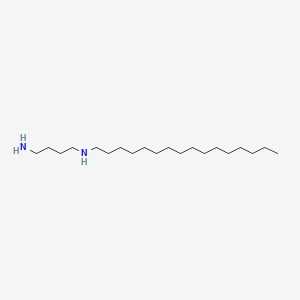
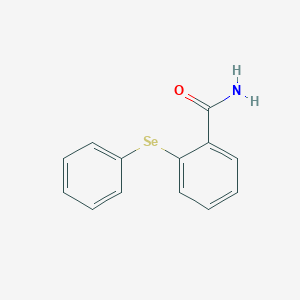
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

